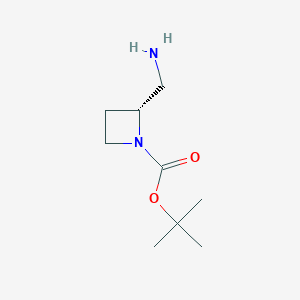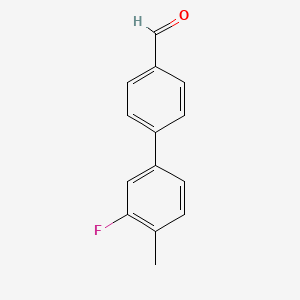
6-(3-フルオロフェニル)-5-メチルピリジン-3-アミン
説明
6-(3-Fluorophenyl)-5-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It features a fluorophenyl group attached to the pyridine ring, which imparts unique chemical properties
科学的研究の応用
6-(3-Fluorophenyl)-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)-5-methylpyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 3-Fluorophenylboronic acid, 5-methyl-3-bromopyridine, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: 80-100°C.
Reaction Time: 12-24 hours.
Industrial Production Methods: In an industrial setting, the production of 6-(3-Fluorophenyl)-5-methylpyridin-3-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 6-(3-Fluorophenyl)-5-methylpyridin-3-amine N-oxide.
Reduction: 6-(3-Fluorophenyl)-5-methylpiperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 6-(3-Fluorophenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
- 6-(3-Chlorophenyl)-5-methylpyridin-3-amine
- 6-(3-Bromophenyl)-5-methylpyridin-3-amine
- 6-(3-Methylphenyl)-5-methylpyridin-3-amine
Comparison:
- Uniqueness: The presence of the fluorine atom in 6-(3-Fluorophenyl)-5-methylpyridin-3-amine imparts unique electronic properties, such as increased electronegativity and lipophilicity, which can enhance its biological activity and stability compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can influence the reactivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
6-(3-fluorophenyl)-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-5-11(14)7-15-12(8)9-3-2-4-10(13)6-9/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNVZAZRQKPOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)

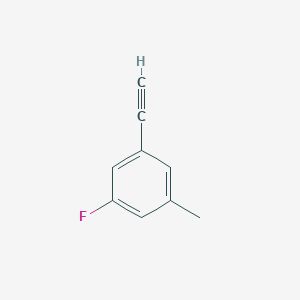
![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)
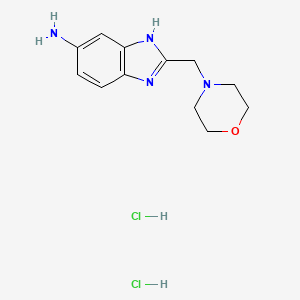
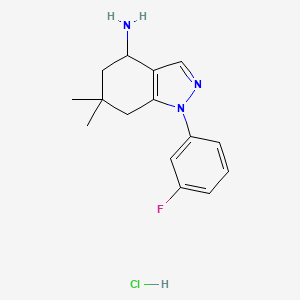
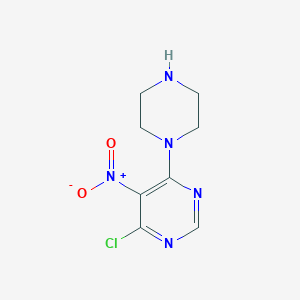
![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)
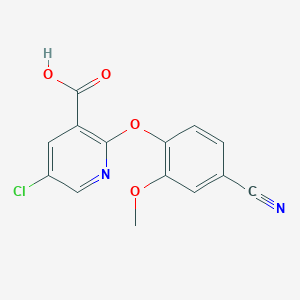
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
